molecular formula C14H24N4O3 B1379622 Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate CAS No. 1803580-77-9

Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

Cat. No.: B1379622
CAS No.: 1803580-77-9
M. Wt: 296.37 g/mol
InChI Key: HZZXDBWKZOWZHV-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H26N2O3 It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring is introduced via cyclization reactions involving nitrile oxides and amidoximes.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine and oxadiazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the oxadiazole ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]piperidine-1-carboxylate: Similar structure but with a thiadiazole ring instead of an oxadiazole.

    Tert-butyl 4-[3-(dimethylamino)-1,2,4-triazol-5-yl]piperidine-1-carboxylate: Contains a triazole ring instead of an oxadiazole.

    Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate: Similar but with a pyrrolidine ring instead of a piperidine.

Uniqueness

The uniqueness of tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and oxadiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS No. 1803580-77-9) is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a tert-butyl group, a piperidine ring, and an oxadiazole moiety which are critical for its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C14H24N4O3C_{14}H_{24}N_{4}O_{3}, with a molecular weight of 296.37 g/mol. The structure can be represented as follows:

tert butyl 4 3 dimethylamino 1 2 4 oxadiazol 5 yl piperidine 1 carboxylate\text{tert butyl 4 3 dimethylamino 1 2 4 oxadiazol 5 yl piperidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to engage with biological macromolecules, potentially modulating enzyme activities and influencing cellular pathways. Preliminary studies suggest that it may act as a biochemical probe in various biological systems.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine derivatives have been investigated for their ability to inhibit bacterial growth and may provide a foundation for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in preliminary studies as an anticancer agent. It appears to induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. For instance, studies have demonstrated that similar oxadiazole derivatives can inhibit cell proliferation and induce cell death in various cancer models.

Inhibitory Effects on Enzymatic Activity

Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine has been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. Inhibitors targeting cyclooxygenase (COX) and lipoxygenase pathways have been identified as potential therapeutic strategies for managing inflammation-related diseases.

Research Findings and Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityThe compound exhibited significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity EvaluationInduced apoptosis in HeLa cells with IC50 values indicating potent anticancer effects; mechanisms involved mitochondrial dysfunction and caspase activation.
Enzyme Inhibition AssayDemonstrated inhibition of COX enzymes leading to reduced inflammatory markers in vitro; potential applications in treating arthritis and other inflammatory conditions.

Properties

IUPAC Name

tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-12(16-21-11)17(4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZXDBWKZOWZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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